molecular formula C17H25N5 B12263497 N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12263497
M. Wt: 299.4 g/mol
InChI Key: QHLXNORZCKJFGH-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The piperidine ring is often prepared via a reductive amination reaction. The final step involves coupling the pyrazole and piperidine intermediates with the pyridine moiety under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{1-[2-(4-methyl-1H-imidazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine
  • N-methyl-N-{1-[2-(4-methyl-1H-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine

Uniqueness

N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of pyrazole, piperidine, and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25N5

Molecular Weight

299.4 g/mol

IUPAC Name

N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C17H25N5/c1-15-13-19-22(14-15)12-11-21-9-6-16(7-10-21)20(2)17-5-3-4-8-18-17/h3-5,8,13-14,16H,6-7,9-12H2,1-2H3

InChI Key

QHLXNORZCKJFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCN2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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